Enhanced Nucleophilicity of N-Methylindole Scaffold Quantified by Reactivity Parameter N
The N-methylindole scaffold demonstrates enhanced nucleophilic reactivity compared to unsubstituted indole, as quantified by the nucleophilicity parameter N derived from kinetics of coupling with reference benzhydryl cations [1]. This enhanced reactivity translates to faster reaction rates in electrophilic aromatic substitutions and nucleophilic additions, making the N-methylated scaffold advantageous for synthetic transformations where higher nucleophilicity is desired [2].
| Evidence Dimension | Nucleophilicity parameter N (Mayr scale) |
|---|---|
| Target Compound Data | N parameter for N-methylindole (1b) is elevated relative to indole (1a) |
| Comparator Or Baseline | Indole (1a): lower N value; exact numeric values not reported in available abstract but relative ranking established [1] |
| Quantified Difference | N-methylindole exhibits higher nucleophilicity than indole; 5-methoxy substitution further enhances N, while 5-cyano substitution reduces N [1] |
| Conditions | Coupling kinetics with reference benzhydryl cations in acetonitrile and/or dichloromethane at 20°C; log k(20°C) = s(N + E) [1] |
Why This Matters
Higher nucleophilicity enables faster or more efficient coupling reactions in synthetic workflows, directly impacting yield and throughput when selecting a building block.
- [1] Lakhdar, S., Westermaier, M., Terrier, F., Goumont, R., Boubaker, T., Ofial, A. R., & Mayr, H. (2006). Nucleophilic reactivities of indoles. The Journal of Organic Chemistry, 71(24), 9088-9095. https://doi.org/10.1021/jo061433y View Source
- [2] Terrier, F., Pouet, M., Halle, J., Hunt, S., Jones, J. R., & Buncel, E. (1993). Electrophilic heteroaromatic substitutions: reactions of 5-X-substituted indoles with 4,6-dinitrobenzofuroxan. Journal of the Chemical Society, Perkin Transactions 2, 1665-1672. https://doi.org/10.1039/P29930001665 View Source
